molecular formula C21H22N4O4S B473713 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide CAS No. 723261-67-4

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide

Cat. No.: B473713
CAS No.: 723261-67-4
M. Wt: 426.5g/mol
InChI Key: KUUYOKJALJYHDU-UHFFFAOYSA-N
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Description

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a pyrimidinyl group, a sulfonyl group, and a phenoxypropanamide moiety, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide typically involves multiple steps:

    Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the 4,6-dimethyl-2-pyrimidinylamine. This can be achieved through the reaction of 2,4,6-trimethylpyrimidine with ammonia under high temperature and pressure conditions.

    Sulfonylation: The pyrimidinylamine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Coupling with Phenoxypropanamide: The final step involves coupling the sulfonylated pyrimidinyl intermediate with 2-phenoxypropanamide. This step often requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions, such as with lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving sulfonamide-based inhibitors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. The phenoxypropanamide moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide
  • N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide
  • N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide

Uniqueness

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-14-13-15(2)23-21(22-14)25-30(27,28)19-11-9-17(10-12-19)24-20(26)16(3)29-18-7-5-4-6-8-18/h4-13,16H,1-3H3,(H,24,26)(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUYOKJALJYHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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